2,6-dichloro-N-dibenzofuran-3-ylbenzamide
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Overview
Description
2,6-dichloro-N-dibenzofuran-3-ylbenzamide is an organic compound that belongs to the class of polychlorinated dibenzofurans These compounds are characterized by the presence of chlorine atoms substituted at specific positions on the dibenzofuran structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-dibenzofuran-3-ylbenzamide typically involves the chlorination of dibenzofuran followed by amide formation. The chlorination step can be achieved using chlorine gas or other chlorinating agents under controlled conditions to ensure selective substitution at the 2 and 6 positions. The subsequent amide formation involves the reaction of the chlorinated dibenzofuran with benzoyl chloride in the presence of a base such as pyridine to form the desired benzamide derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-N-dibenzofuran-3-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of methoxy or tert-butoxy derivatives.
Scientific Research Applications
2,6-dichloro-N-dibenzofuran-3-ylbenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-dibenzofuran-3-ylbenzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichloro-N-dibenzofuran-3-ylbenzamide
- 2,3-dichloro-N-dibenzofuran-3-ylbenzamide
- 2,4-dichloro-N-dibenzofuran-3-ylbenzamide
Uniqueness
2,6-dichloro-N-dibenzofuran-3-ylbenzamide is unique due to the specific positioning of the chlorine atoms, which can influence its chemical reactivity and biological activity. This positional specificity can result in different physical and chemical properties compared to its isomers, making it a compound of particular interest in research and industrial applications .
Properties
IUPAC Name |
2,6-dichloro-N-dibenzofuran-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2NO2/c20-14-5-3-6-15(21)18(14)19(23)22-11-8-9-13-12-4-1-2-7-16(12)24-17(13)10-11/h1-10H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PILDBWIBVSGCFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=C(C=CC=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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